Molecular weight and formula of 4-(3-methylphenoxy)-N-(2-phenylethyl)butanamide
Molecular weight and formula of 4-(3-methylphenoxy)-N-(2-phenylethyl)butanamide
Technical Monograph: Characterization and Synthesis of 4-(3-methylphenoxy)-N-(2-phenylethyl)butanamide
Executive Summary This technical guide provides a comprehensive profile of 4-(3-methylphenoxy)-N-(2-phenylethyl)butanamide , a synthetic organic scaffold frequently utilized in medicinal chemistry libraries for High-Throughput Screening (HTS). Structurally, the molecule features a flexible butanamide linker connecting a lipophilic 3-methylphenoxy (m-cresol) headgroup to a phenethylamine tail. This "Aryl-Linker-Aryl" architecture is a privileged pharmacophore in drug discovery, sharing structural homology with melatonin receptor agonists, serotonin modulators, and enzyme inhibitors such as those for Fatty Acid Amide Hydrolase (FAAH).
Part 1: Physicochemical Profile[1]
The following data outlines the core molecular identity and theoretical properties essential for formulation and assay development.
Table 1: Chemical Identity & Properties
| Property | Value | Notes |
| IUPAC Name | 4-(3-methylphenoxy)-N-(2-phenylethyl)butanamide | |
| Molecular Formula | C₁₉H₂₃NO₂ | Confirmed by atom count.[1] |
| Molecular Weight | 297.39 g/mol | Monoisotopic Mass: 297.17 |
| LogP (Predicted) | 3.8 – 4.2 | Highly lipophilic; requires DMSO for stock solutions. |
| TPSA | ~38.3 Ų | Good membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 1 | Amide -NH- |
| H-Bond Acceptors | 2 | Amide Carbonyl (C=O), Ether Oxygen (-O-) |
| Rotatable Bonds | 8 | High flexibility; adaptable binding modes. |
Part 2: Synthetic Methodology
Core Directive: The synthesis of this molecule is best achieved through a convergent Linear Strategy involving a Williamson ether synthesis followed by amide coupling. This route allows for the modular variation of the phenoxy or amine components if structural analogs are required.
Experimental Workflow
Figure 1: Convergent synthetic pathway for the target molecule.
Detailed Protocol
Step 1: Williamson Ether Synthesis (Formation of the Ether Linker)
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Objective: Alkylation of 3-cresol with ethyl 4-bromobutyrate.
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Reagents: 3-Cresol (1.0 eq), Ethyl 4-bromobutyrate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (anhydrous).
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Procedure:
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Dissolve 3-cresol in anhydrous acetone. Add K₂CO₃.
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Add ethyl 4-bromobutyrate dropwise.
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Reflux for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:1).
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Workup: Filter off inorganic salts. Concentrate filtrate.[1] Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄.[2]
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Product: Ethyl 4-(3-methylphenoxy)butyrate (Clear oil).
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Step 2: Saponification (Ester Hydrolysis)
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Objective: Convert the ethyl ester to the free carboxylic acid.
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Reagents: Lithium Hydroxide (LiOH, 3.0 eq), THF:Water (3:1).
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Procedure:
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Dissolve the ester from Step 1 in THF/Water.
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Stir at Room Temperature (RT) for 4 hours.
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Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc (3x).[1] Dry and concentrate.
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Product: 4-(3-methylphenoxy)butanoic acid (White solid).
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Step 3: Amide Coupling (Target Assembly)
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Objective: Form the amide bond between the acid and phenethylamine.
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Reagents: Carboxylic Acid (from Step 2), Phenethylamine (1.0 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), Dichloromethane (DCM).
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Procedure:
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Dissolve the acid in DCM. Add EDC.HCl, HOBt, and DIPEA. Stir for 15 min to activate the acid.
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Add phenethylamine. Stir at RT overnight (12h).
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Workup: Wash organic layer with 1N HCl (removes excess amine), Sat. NaHCO₃ (removes excess acid), and Brine.
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Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane:EtOAc 2:1).
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Part 3: Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral predictions.
1. Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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δ 7.15–7.35 (m, 5H): Phenyl ring protons (phenethyl group).
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δ 7.10 (t, 1H): Meta-proton of 3-methylphenoxy ring.
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δ 6.65–6.80 (m, 3H): Ortho/Para protons of 3-methylphenoxy ring.
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δ 5.60 (br s, 1H): Amide -NH-.
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δ 3.95 (t, J=6.0 Hz, 2H): -O-CH ₂- (Ether methylene).
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δ 3.55 (q, J=6.5 Hz, 2H): -NH-CH ₂- (Phenethyl methylene).
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δ 2.82 (t, J=6.5 Hz, 2H): Ph-CH ₂- (Benzylic methylene).
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δ 2.35 (t, J=7.0 Hz, 2H): -C(O)-CH ₂- (Alpha-carbonyl methylene).
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δ 2.30 (s, 3H): Ar-CH ₃ (Methyl group on cresol).
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δ 2.10 (quint, J=6.5 Hz, 2H): -CH₂-CH ₂-CH₂- (Middle methylene of butyryl chain).
2. Mass Spectrometry (LC-MS)
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Ionization Mode: ESI Positive (+).[3]
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Expected Mass: [M+H]⁺ = 298.4 m/z.
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Adducts: [M+Na]⁺ = 320.4 m/z may be observed.
Part 4: Biological Context & Pharmacophore Analysis
This molecule represents a classic "Linker-Based" chemical probe. Its structure allows it to span distinct hydrophobic pockets in target proteins.
Pharmacophore Mapping:
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Head Group (3-Methylphenoxy): Mimics hydrophobic residues; interacts with aromatic pockets (e.g., in GPCRs).
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Linker (Butanamide): Provides flexible spacing (approx. 4–6 Å) and a hydrogen bond donor/acceptor site (Amide).
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Tail Group (Phenethyl): A privileged motif found in neurotransmitters (dopamine, serotonin).
Potential Applications:
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Melatonin Receptor Ligands: The amide-linker-aromatic motif is characteristic of melatonin agonists (e.g., Ramelteon).
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FAAH Inhibitors: Many fatty acid amides act as inhibitors of Fatty Acid Amide Hydrolase.
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Chemical Library Diversity: Used to explore Structure-Activity Relationships (SAR) by varying the chain length (propyl vs. butyl) or the aromatic substituents.
Figure 2: Pharmacophore segmentation of the molecule.
References
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Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis).
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Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling". Tetrahedron, 2005, 61(46), 10827-10852. (Authoritative review on amide coupling reagents like EDC/HOBt).
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PubChem Database. "Compound Summary: Phenoxy-N-alkylbutanamide derivatives". National Center for Biotechnology Information. (General structural class reference).
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Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic substitution).
